molecular formula C17H20N2O4S B7759597 (Z)-methyl 5-((Z)-4-benzamido-3-(hydroxyimino)dihydrothiophen-2(3H)-ylidene)pentanoate

(Z)-methyl 5-((Z)-4-benzamido-3-(hydroxyimino)dihydrothiophen-2(3H)-ylidene)pentanoate

Cat. No.: B7759597
M. Wt: 348.4 g/mol
InChI Key: CLTIGQMRSNRISD-MXOJYHIHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-methyl 5-((Z)-4-benzamido-3-(hydroxyimino)dihydrothiophen-2(3H)-ylidene)pentanoate is a complex organic compound featuring a dihydrothiophene core

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

(Z)-methyl 5-((Z)-4-benzamido-3-(hydroxyimino)dihydrothiophen-2(3H)-ylidene)pentanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of (Z)-methyl 5-((Z)-4-benzamido-3-(hydroxyimino)dihydrothiophen-2(3H)-ylidene)pentanoate involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, while the benzamido group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Properties

IUPAC Name

methyl (5Z)-5-[(3Z)-4-benzamido-3-hydroxyiminothiolan-2-ylidene]pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-23-15(20)10-6-5-9-14-16(19-22)13(11-24-14)18-17(21)12-7-3-2-4-8-12/h2-4,7-9,13,22H,5-6,10-11H2,1H3,(H,18,21)/b14-9-,19-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLTIGQMRSNRISD-MXOJYHIHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC=C1C(=NO)C(CS1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CCC/C=C\1/C(=N\O)/C(CS1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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